Adenosine - 41547-82-4

Adenosine

Catalog Number: EVT-1488420
CAS Number: 41547-82-4
Molecular Formula: C₁₀H₁₃N₄¹⁵NO₄
Molecular Weight: 268.23
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Adenosine is a purine nucleoside composed of adenine attached to a ribose sugar molecule (ribofuranose) moiety via a β-N9-glycosidic bond. [] It plays a crucial role as a signaling molecule in various physiological processes, including neuromodulation, cardiac function, and vascular tone. [, , ]

Adenosine is naturally present in cells and is released into the extracellular environment from metabolically active or stressed cells. [] It acts as an endogenous negative feedback mechanism to control seizure activity. [] It also stimulates coronary artery vasodilation when released by ischemic myocardial cells. []

Future Directions
  • Developing adenosine receptor-based therapeutics: Designing more selective and potent adenosine receptor agonists and antagonists could lead to new treatments for cardiovascular diseases, neurological disorders, and immune-related conditions. [, ]

  • Understanding the role of adenosine in specific disease states: Further investigation of adenosine signaling in diseases like cancer, Alzheimer's disease, and chronic pain could reveal novel therapeutic targets. [, ]

  • Exploring adenosine's potential in regenerative medicine: Adenosine's role in stimulating bone marrow cell proliferation could have implications for stem cell therapies and tissue regeneration. []

Adenosine Triphosphate (ATP)

Compound Description: Adenosine triphosphate (ATP) is a nucleoside triphosphate that serves as the primary energy currency of cells. In the context of these studies, ATP is discussed as a signaling molecule involved in regulating various physiological processes, including vascular tone and platelet aggregation. It exerts its effects by binding to purinergic receptors, categorized as P1 and P2 receptors. ATP is rapidly degraded by ectonucleotidases to adenosine, contributing to the complex interplay between these two molecules in biological systems. [, , , , , , ]

Relevance: ATP is a direct precursor to adenosine and shares a similar structure, differing only in the number of phosphate groups. While adenosine primarily activates P1 (adenosine) receptors, ATP can activate both P1 and P2 receptors, leading to diverse physiological effects. For instance, ATP induces vasodilation through P1 receptors and vasoconstriction through P2 receptors. This highlights the distinct pharmacological profiles of adenosine and ATP despite their close structural relationship. [, , , , ]

Inosine

Compound Description: Inosine is a purine nucleoside generated from the deamination of adenosine by adenosine deaminase. Studies have shown that inosine itself is inactive in certain systems, such as the rat superior cervical ganglion. []

Relevance: Inosine is a metabolite of adenosine, formed by the removal of an amino group. This structural modification renders inosine inactive at adenosine receptors, emphasizing the importance of the amino group for adenosine's biological activity. []

2-Chloroadenosine

Compound Description: 2-Chloroadenosine is a synthetic adenosine analog that acts as an agonist at adenosine receptors, displaying hypotensive and negative chronotropic effects. []

Relevance: 2-Chloroadenosine is structurally similar to adenosine, with a chlorine atom substituted for a hydrogen atom at the 2' position of the adenine ring. This modification enhances its potency and metabolic stability compared to adenosine, making it a valuable tool for studying adenosine receptor function. []

R-Phenylisopropyladenosine (R-PIA)

Compound Description: R-Phenylisopropyladenosine (R-PIA) is a selective agonist for A1 adenosine receptors, known for its hypotensive and negative chronotropic effects. []

Relevance: R-PIA is a potent and selective agonist of the A1 adenosine receptor subtype, making it a valuable tool for dissecting the specific roles of A1 receptors. It shares a structural similarity with adenosine but possesses a bulky phenylisopropyladenosine group at the N6 position of the adenine ring, conferring its A1 receptor selectivity. []

N-Ethylcarboxamidoadenosine (NECA)

Compound Description: N-Ethylcarboxamidoadenosine (NECA) is a non-selective agonist, exhibiting affinity for both A1 and A2 adenosine receptors. It demonstrates hypotensive and negative chronotropic effects. [, ]

Relevance: NECA is structurally related to adenosine, featuring an ethylcarboxamide group at the 5' position of the ribose ring. Its non-selective nature, activating both A1 and A2 adenosine receptors, distinguishes it from adenosine and highlights the diversity of adenosine receptor pharmacology. [, ]

5'-Amino-5'-deoxyadenosine

Compound Description: 5'-Amino-5'-deoxyadenosine is an inhibitor of adenosine kinase (AK), the enzyme responsible for phosphorylating adenosine intracellularly. It displays anticonvulsant activity in animal models. []

Relevance: 5'-Amino-5'-deoxyadenosine structurally resembles adenosine, with an amino group replacing the hydroxyl group at the 5' position of the ribose ring. This modification allows it to inhibit AK, preventing adenosine phosphorylation and leading to increased adenosine levels. This compound highlights the therapeutic potential of modulating adenosine levels by targeting its metabolic enzymes. []

5-Iodotubercidin

Compound Description: 5-Iodotubercidin is a potent inhibitor of adenosine kinase. It is used to study the role of adenosine kinase in various cellular processes, including adenosine metabolism and signal transduction. [, , ]

Relevance: 5-Iodotubercidin is structurally similar to adenosine, with an iodine atom substituting the amino group at the 6 position of the adenine ring and a substitution of the ribose moiety. This modification allows it to potently inhibit adenosine kinase, leading to increased extracellular adenosine levels. [, , ]

5'-Deoxy-5-iodotubercidin

Compound Description: 5'-Deoxy-5-iodotubercidin is an inhibitor of adenosine kinase, exhibiting anticonvulsant activity in animal models. []

Relevance: This compound is structurally related to adenosine and 5-iodotubercidin, sharing the iodine substitution at the 6 position of the adenine ring but lacking the 5' hydroxyl group. It demonstrates the structure-activity relationship of adenosine kinase inhibitors and their potential as anticonvulsant agents. []

4-(N-phenylamino)-5-phenyl-7-(5'-deoxyribofuranosyl)pyrrolo[2, 3-d]pyrimidine (GP683)

Compound Description: GP683 is a prototype adenosine kinase inhibitor with anticonvulsant activity, showing a reduced side effect profile compared to adenosine receptor agonists. []

Relevance: While structurally distinct from adenosine, GP683 represents a class of compounds that indirectly increase adenosine levels by inhibiting its metabolism. This highlights the potential for developing therapeutic agents that target adenosine metabolism without directly activating adenosine receptors, thereby minimizing potential side effects. []

N6-Cyclopentyladenosine (CPA)

Compound Description: N6-Cyclopentyladenosine (CPA) is a selective agonist for A1 adenosine receptors, inducing bone marrow cell proliferation and potentially contributing to adenosine's chemoprotective effects. []

Relevance: CPA, structurally similar to adenosine, has a cyclopentyl group at the N6 position, imparting selectivity for A1 receptors. This compound demonstrates the diverse biological effects mediated by different adenosine receptor subtypes and the potential of targeting specific subtypes for therapeutic purposes. []

1-Deoxy-1-[6-[[(3-iodophenyl)methyl]amino]-9H-purin-9-yl]-N-methyl-β-D-ribofuranuronamide (IB-MECA)

Compound Description: IB-MECA is a selective agonist for A3 adenosine receptors, stimulating bone marrow cell proliferation, similar to adenosine. []

Relevance: IB-MECA shares a core adenosine structure but possesses a bulky iodophenylmethyl amino group at the 6 position of the adenine ring and modifications to the ribose moiety, leading to A3 receptor selectivity. Its ability to induce bone marrow cell proliferation, like adenosine, suggests potential therapeutic applications for this compound. []

α,β-methylene adenosine triphosphate (α,β-MeATP)

Compound Description: α,β-MeATP is a P2 purinoceptor agonist that induces vasoconstriction in isolated rabbit central ear arteries. This compound is more potent than ATP as a contractile agent in this preparation. []

Relevance: While structurally similar to ATP, the methylene group between the α and β phosphates of α,β-MeATP makes it resistant to degradation by ectonucleotidases, leading to a longer duration of action compared to ATP. It preferentially activates P2 receptors, unlike adenosine, demonstrating the distinct pharmacological profiles of different purinergic receptor subtypes. []

Adenosine 5′-O-(3-thiotriphosphate) (ATP-γ-S)

Compound Description: ATP-γ-S is a slowly degradable ATP analog that contracts the muscularis mucosae in the rat duodenum, suggesting the involvement of a P2X receptor subtype. This response is insensitive to the P2 antagonist suramin. []

Relevance: ATP-γ-S is structurally similar to ATP, with a sulfur atom replacing an oxygen atom in the γ-phosphate group. This modification renders it less susceptible to enzymatic hydrolysis, resulting in prolonged activation of P2 receptors compared to ATP. This highlights the complexity of purinergic signaling and the role of nucleotide metabolism in regulating receptor activation. []

Adenosine 5′-methylenediphosphonate (AMPCP)

Compound Description: AMPCP is an ATP analog that contracts the muscularis mucosae in the rat duodenum, suggesting the involvement of a P2X receptor subtype. This response is sensitive to inhibition by the P2 antagonist suramin. []

Relevance: AMPCP is structurally related to ATP with a methylene group replacing the oxygen bridge between the β and γ phosphates, rendering it resistant to some ectonucleotidases. Its ability to contract the muscularis mucosae, in contrast to adenosine, further supports the distinct pharmacological profiles of adenosine and P2 receptor agonists. []

Adenosine 5′-α,β-methylene-triphosphonate (AMPCPP)

Compound Description: AMPCPP is a P2 purinoceptor agonist that induces contractions in the muscularis mucosae of the rat duodenum, indicating the involvement of a suramin-sensitive P2X receptor subtype. It also relaxes the longitudinal muscle of the rat duodenum, suggesting the presence of a relaxant P2Y purinoceptor. []

Relevance: AMPCPP is structurally similar to ATP with a methylene group replacing the oxygen bridge between the α and β phosphates, increasing its resistance to enzymatic hydrolysis. It exhibits distinct effects on different muscle layers of the rat duodenum, highlighting the diverse physiological responses mediated by P2 receptors. Its ability to relax the longitudinal muscle, unlike adenosine, further emphasizes the contrasting effects of these compounds. []

Relevance: 2-MeSATP is structurally related to ATP, featuring a methylthio group at the 2 position of the adenine ring. Its preferential activation of P2Y receptors, leading to smooth muscle relaxation, contrasts with the predominantly contractile effects of ATP on vascular smooth muscle. This highlights the complex interplay between P2 receptor subtypes in regulating vascular tone. []

Uridine 5′-triphosphate (UTP)

Compound Description: UTP is a pyrimidine nucleotide that elicits contractions in the muscularis mucosae of the rat duodenum, indicating the presence of a P2 receptor subtype distinct from the P2X subtype activated by AMPCPP. This response is insensitive to the P2 antagonist suramin. []

Relevance: UTP, a pyrimidine nucleotide, shares structural similarities with purine nucleotides like ATP but exhibits distinct pharmacological activities. Its ability to contract the muscularis mucosae through a suramin-insensitive receptor suggests the existence of a P2U receptor subtype, distinct from those activated by adenosine and ATP. []

Adenine

Compound Description: Adenine is a purine base and a key component of adenosine. While adenine itself can be toxic to cells at high concentrations, it exerts different metabolic effects compared to adenosine. Unlike adenosine, adenine-induced growth inhibition cannot be reversed by uridine, suggesting distinct mechanisms of toxicity. []

Relevance: Adenine is a precursor to adenosine, lacking the ribose sugar moiety. Despite this structural similarity, adenine exhibits distinct metabolic and cytotoxic effects compared to adenosine, highlighting the importance of the ribose sugar for adenosine's specific biological activities. []

N6-Phenylisopropyladenosine (PIA)

Compound Description: PIA is a non-selective agonist of adenosine A1 and A2 receptors. It inhibits isoproterenol-stimulated phosphorylation of phospholamban in ventricular myocytes, but not the phosphorylation of troponin I. This effect is not mediated by changes in cAMP levels. []

Relevance: PIA, an analog of adenosine, demonstrates the complex signaling mechanisms of adenosine receptors, particularly their ability to regulate protein phosphorylation independent of cAMP. []

Source and Classification

Adenosine is naturally found in all living cells and is produced through the metabolism of adenosine triphosphate. It can be classified into several categories based on its derivatives and interactions:

  • Nucleosides: Adenosine itself.
  • Nucleotides: Such as adenosine monophosphate, adenosine diphosphate, and adenosine triphosphate.
  • Derivatives: Including 2'-deoxyadenosine and various modified forms that exhibit different biological activities.
Synthesis Analysis

Methods of Synthesis

Adenosine can be synthesized through several methods, each with distinct technical details:

  1. Enzymatic Synthesis:
    • Enzymatic methods often utilize specific enzymes to catalyze the formation of adenosine from simpler substrates. For instance, the use of ribokinase can convert ribose into adenosine monophosphate, which can then be dephosphorylated to yield adenosine.
  2. Chemical Synthesis:
    • Solid-Phase Synthesis: This method allows for the stepwise assembly of nucleotides on solid supports, enabling the introduction of various functional groups. The synthesis involves protecting groups to ensure selectivity during reactions .
    • Solution Phase Synthesis: Classical solution methods involve chemical reactions in liquid phases, allowing for easier purification but often resulting in lower yields compared to solid-phase methods.
  3. Modified Synthesis Techniques:
    • Recent advancements include using boron cluster modifications to enhance selectivity for adenosine receptor ligands, which demonstrates the versatility in synthetic approaches .

Technical Details

The synthesis typically involves multiple steps with careful control over reaction conditions such as temperature, pH, and the concentration of reagents. Techniques like high-performance liquid chromatography are commonly employed for purification and analysis of the synthesized products.

Molecular Structure Analysis

Structure

Adenosine consists of a ribose sugar linked to an adenine base via a β-N9-glycosidic bond. The molecular formula is C10_{10}H13_{13}N5_5O4_4, and its structural representation highlights the ribose ring and the adenine moiety.

Data

  • Molecular Weight: Approximately 267.24 g/mol
  • Melting Point: Adenosine decomposes rather than melts, with decomposition occurring at approximately 200 °C.
  • Solubility: Soluble in water due to its polar nature.
Chemical Reactions Analysis

Reactions

Adenosine participates in various chemical reactions, including phosphorylation, dephosphorylation, and hydrolysis. The most notable reactions include:

  1. Phosphorylation:
    • Adenosine can be phosphorylated to form adenosine monophosphate, adenosine diphosphate, or adenosine triphosphate through the addition of phosphate groups from ATP or other phosphate donors.
  2. Dephosphorylation:
    • Enzymatic dephosphorylation by nucleotidases converts nucleotides back into adenosine.
  3. Hydrolysis:
    • Hydrolysis reactions can break down adenosine into adenine and ribose under specific conditions.

Technical Details

These reactions are often catalyzed by specific enzymes such as kinases and phosphatases, which facilitate the transfer of phosphate groups and regulate cellular energy dynamics.

Mechanism of Action

Process

Adenosine exerts its biological effects primarily through interaction with specific receptors located on cell membranes—adenosine receptors A1, A2A, A2B, and A3. Each receptor subtype mediates different physiological responses:

  • A1 Receptor: Inhibits adenylate cyclase activity leading to decreased cyclic adenosine monophosphate levels; involved in cardioprotective effects.
  • A2A Receptor: Stimulates adenylate cyclase activity; plays roles in vasodilation and neurotransmitter release.
  • A3 Receptor: Modulates inflammatory responses and has protective roles in ischemic conditions.

Data

The binding affinity of adenosine to these receptors varies significantly among subtypes, influencing its pharmacological profile and therapeutic potential.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Odor: Odorless.
  • Taste: Slightly bitter.

Chemical Properties

  • pH Stability Range: Stable within a pH range of 4 to 7.
  • Stability: Sensitive to heat and light; should be stored in dark conditions at low temperatures.

Relevant data indicate that under physiological conditions, adenosine is stable but can degrade under extreme pH or temperature fluctuations.

Applications

Scientific Uses

Adenosine has numerous applications in scientific research and medicine:

  1. Pharmacology:
    • Used as a therapeutic agent for cardiac arrhythmias due to its ability to slow heart rate by acting on A1 receptors.
  2. Research Tool:
    • Employed in studies investigating cellular signaling pathways involving cyclic adenosine monophosphate.
  3. Biochemical Assays:
    • Utilized in assays for measuring cellular energy status or assessing metabolic activity through its derivatives like adenosine triphosphate.
  4. Cancer Research:
    • Investigated for its potential roles in tumor microenvironments where it may influence immune responses .

Properties

CAS Number

41547-82-4

Product Name

Adenosine

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C₁₀H₁₃N₄¹⁵NO₄

Molecular Weight

268.23

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Synonyms

9-β-D-Ribofuranosyl-9H-purin-6-amine-15N; 9-β-D-Ribofuranosyladenine-15N; Adenine-15N Riboside; Adenocard-15N; Adenocor-15N; Adenogesic-15N; Adenoscan-15N; Adrekar-15N; Boniton-15N; D-Adenosine-15N; 1-(6-Amino-9H-purin-9-yl)-1-deoxy-β-D-ribofuranose-

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.